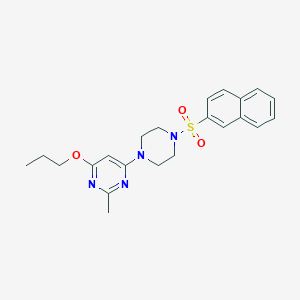

2-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-propoxypyrimidine

Description

2-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-propoxypyrimidine is a synthetic pyrimidine derivative with a complex substitution pattern. The core pyrimidine ring is functionalized at three positions:

- Position 2: A methyl group, which enhances steric stability and influences electronic properties.

- Position 4: A 4-(naphthalen-2-ylsulfonyl)piperazine moiety, introducing a sulfonamide-linked piperazine ring fused to a naphthalene system.

- Position 6: A propoxy chain, which may improve solubility and modulate pharmacokinetics compared to shorter alkoxy substituents.

Properties

IUPAC Name |

2-methyl-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-6-propoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3S/c1-3-14-29-22-16-21(23-17(2)24-22)25-10-12-26(13-11-25)30(27,28)20-9-8-18-6-4-5-7-19(18)15-20/h4-9,15-16H,3,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUFZWZLNUROMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-propoxypyrimidine is a synthetic compound that integrates a pyrimidine core with piperazine and naphthalene sulfonyl moieties. This structural combination suggests significant potential for various biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound features:

- Pyrimidine Ring : A six-membered heterocyclic structure that is known for its role in nucleic acids and several pharmacologically active compounds.

- Piperazine Moiety : A common structural element in many pharmaceuticals, known for its ability to interact with various biological targets.

- Naphthalene Sulfonyl Group : Enhances lipophilicity and may improve the compound's binding affinity to biological receptors.

Pharmacological Properties

The biological activity of 2-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-propoxypyrimidine has been investigated in various studies, indicating its potential as:

- Antiparasitic Agent : The piperazine structure is associated with activity against parasitic infections.

- Enzyme Inhibitor : The sulfonyl group can form hydrogen bonds, which are crucial for enzyme-ligand interactions.

The interaction studies suggest that the compound may exert its effects through:

- Binding Affinity : High affinity for specific receptors or enzymes involved in disease pathways.

- Molecular Docking Studies : Simulations indicate favorable interactions with target proteins, which can lead to inhibition or modulation of their activity.

Case Studies and Research Findings

Research has shown that derivatives of piperazine exhibit a broad spectrum of biological activities. For instance, studies on similar compounds have demonstrated efficacy in:

- Antifungal Activity : Compounds with piperazine and naphthalene sulfonyl groups have shown promising results against fungal pathogens.

- Antitumor Activity : Some derivatives have been identified as potential anticancer agents due to their ability to interfere with cancer cell proliferation.

Comparative Analysis

A comparative analysis of 2-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-propoxypyrimidine with structurally similar compounds reveals unique characteristics that may influence its biological profile:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(Naphthalen-2-ylsulfonyl)-piperazine | Single naphthalene sulfonamide | Less lipophilic, simpler structure |

| 4-(Naphthalen-2-sulfonamido)butanoic acid | Naphthalene sulfonamide with carboxylic acid | Increased solubility potential |

| 2-Methyl-1-(naphthalen-1-sulfonyl)piperazine | One naphthalene sulfonamide | Variation affects biological activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substitution Patterns

The target compound’s pyrimidine core distinguishes it from 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (), which features a thieno[3,2-d]pyrimidine scaffold. However, the target compound’s simpler pyrimidine core may offer synthetic accessibility and tunable solubility via the propoxy group .

The naphthalen-2-ylsulfonyl group in the target compound provides greater steric bulk and lipophilicity compared to the methanesulfonyl group in , which could enhance target selectivity but reduce aqueous solubility .

Piperazine vs. Piperidine Derivatives

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () replaces the piperazine ring with a piperidine moiety and lacks sulfonylation. Piperidine’s reduced basicity (compared to piperazine) and conformational rigidity may limit its ability to engage in hydrogen bonding or charge-charge interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.